molecular formula C16H23NO3 B14814338 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14814338
M. Wt: 277.36 g/mol
InChI Key: VYHFMWWHIPFKKV-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.362 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzamide core, along with N,N-dimethyl substitution on the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with dimethylamine under basic conditions.

    Introduction of Tert-butoxy and Cyclopropoxy Groups: The tert-butoxy and cyclopropoxy groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to its specific combination of tert-butoxy and cyclopropoxy groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-14-9-8-12(19-11-6-7-11)10-13(14)15(18)17(4)5/h8-11H,6-7H2,1-5H3

InChI Key

VYHFMWWHIPFKKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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